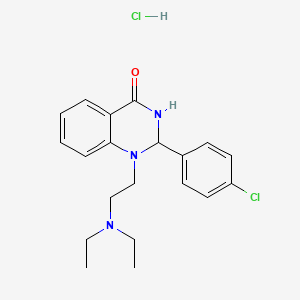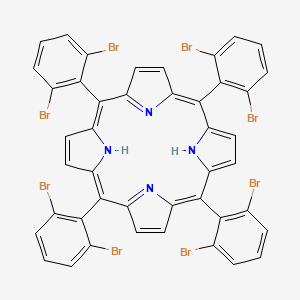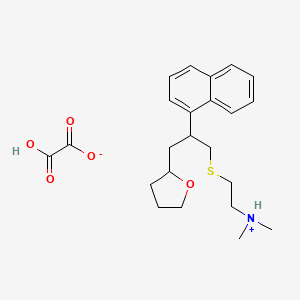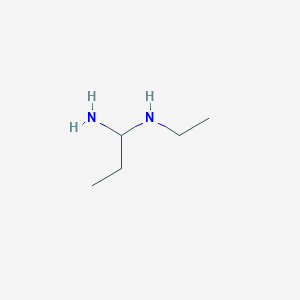
1-N'-ethylpropane-1,1-diamine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-Ethyl-13-propanediamine is a chemical compound with the molecular formula C5H13N2. It is a diamine, meaning it contains two amine groups. This compound is typically a colorless to pale yellow liquid with a strong, pungent odor. It is soluble in water, alcohols, and ethers, making it versatile for various applications in organic synthesis and industrial processes .
准备方法
Synthetic Routes and Reaction Conditions
N-Ethyl-13-propanediamine can be synthesized through several methods. One common approach involves the reaction of 1,3-dibromopropane with ethylamine. This reaction typically occurs under reflux conditions in the presence of a base such as sodium hydroxide. The reaction proceeds as follows:
Br-(CH2)3-Br+2C2H5NH2→C2H5NH-(CH2)3-NH2C2H5+2HBr
Another method involves the hydrogenation of N-ethyl-3-aminopropionitrile in the presence of a catalyst such as palladium on carbon. This reaction is typically carried out under high pressure and temperature conditions .
Industrial Production Methods
Industrial production of N-Ethyl-13-propanediamine often involves the continuous flow process, where the reactants are continuously fed into a reactor, and the product is continuously removed. This method ensures a steady supply of the compound and allows for better control over reaction conditions, leading to higher yields and purity .
化学反应分析
Types of Reactions
N-Ethyl-13-propanediamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding nitroso or nitro compounds.
Reduction: It can be reduced to form primary amines.
Substitution: It can undergo nucleophilic substitution reactions, where the amine groups can be replaced by other functional groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include alkyl halides and acyl chlorides
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Primary amines.
Substitution: Various substituted amines depending on the reagents used
科学研究应用
N-Ethyl-13-propanediamine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the synthesis of biologically active molecules and as a reagent in biochemical assays.
Medicine: It is used in the development of drugs and therapeutic agents.
Industry: It is used as a catalyst in polymerization reactions and as an intermediate in the production of other chemicals
作用机制
The mechanism of action of N-Ethyl-13-propanediamine involves its interaction with various molecular targets, including enzymes and receptors. It can act as a nucleophile, participating in nucleophilic substitution reactions. It can also form coordination complexes with metal ions, which can influence its reactivity and biological activity .
相似化合物的比较
Similar Compounds
1,3-Diaminopropane: A simple diamine with similar reactivity but lacks the ethyl group.
Ethylenediamine: Another diamine with a shorter carbon chain.
N-Methyl-1,3-propanediamine: Similar structure but with a methyl group instead of an ethyl group .
Uniqueness
N-Ethyl-13-propanediamine is unique due to the presence of the ethyl group, which can influence its reactivity and solubility. This makes it more versatile in certain chemical reactions and applications compared to its similar compounds .
属性
分子式 |
C5H14N2 |
|---|---|
分子量 |
102.18 g/mol |
IUPAC 名称 |
1-N'-ethylpropane-1,1-diamine |
InChI |
InChI=1S/C5H14N2/c1-3-5(6)7-4-2/h5,7H,3-4,6H2,1-2H3 |
InChI 键 |
VNOMDPCICBXCAP-UHFFFAOYSA-N |
规范 SMILES |
CCC(N)NCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


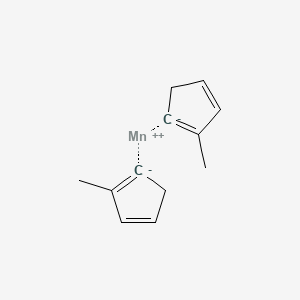
)-](/img/structure/B15341468.png)
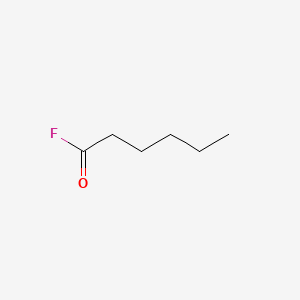
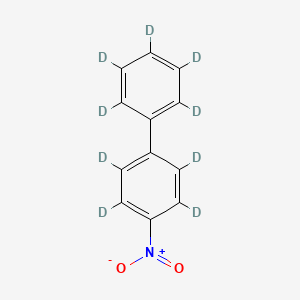
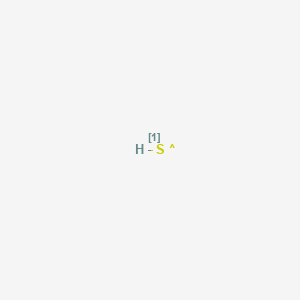
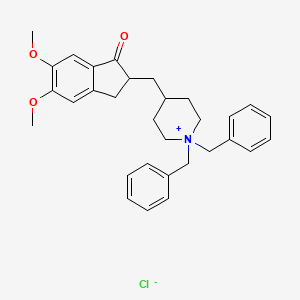
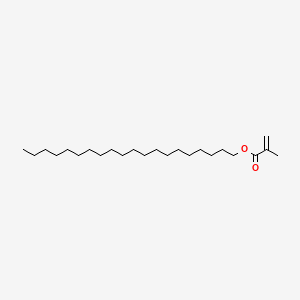
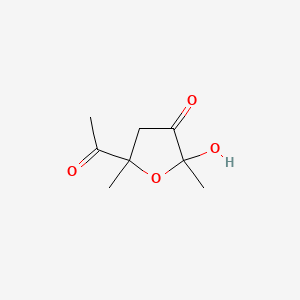
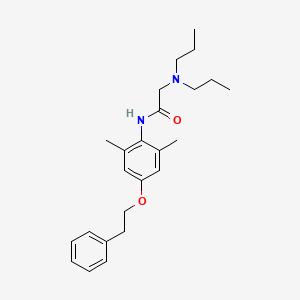
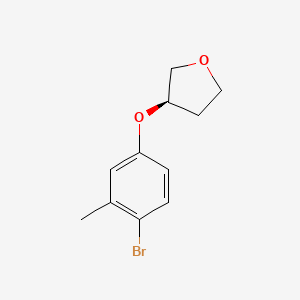
![7-Bromo-3-cyclobutyl-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one](/img/structure/B15341545.png)
